molecular formula C10H11BrS B598998 1-Bromo-3-cyclobutylthiobenzene CAS No. 1199773-05-1

1-Bromo-3-cyclobutylthiobenzene

Cat. No.: B598998
CAS No.: 1199773-05-1
M. Wt: 243.162
InChI Key: LTCYNLBUEQSIOW-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclobutylthiobenzene is an organic compound with the molecular formula C10H11BrS. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a cyclobutylthio group is also attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclobutylthiobenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclobutylthiobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclobutylthiobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-cyclobutylthiobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclobutylthiobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This interaction can lead to various downstream effects depending on the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-cyclobutylthiobenzene is unique due to the presence of the cyclobutylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

IUPAC Name

1-bromo-3-cyclobutylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrS/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCYNLBUEQSIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)SC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682090
Record name 1-Bromo-3-(cyclobutylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-05-1
Record name 1-Bromo-3-(cyclobutylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(cyclobutylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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